molecular formula C10H12O4 B1345953 methyl 2-(4-methoxyphenoxy)acetate CAS No. 79704-02-2

methyl 2-(4-methoxyphenoxy)acetate

Cat. No.: B1345953
CAS No.: 79704-02-2
M. Wt: 196.2 g/mol
InChI Key: BSXSJYBBILQLAS-UHFFFAOYSA-N
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Description

methyl 2-(4-methoxyphenoxy)acetate is an organic compound with the molecular formula C10H12O4. It is a derivative of phenoxyacetic acid and is characterized by the presence of a methoxy group attached to the aromatic ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 2-(4-methoxyphenoxy)acetate can be synthesized through the esterification of 4-methoxyphenoxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of methyl (4-methoxyphenoxy)acetate involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(4-methoxyphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: 4-methoxyphenoxyacetic acid or 4-methoxybenzaldehyde.

    Reduction: 4-methoxyphenoxyethanol.

    Substitution: 4-nitro- or 4-bromo-methoxyphenoxyacetate.

Scientific Research Applications

methyl 2-(4-methoxyphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-methoxyphenoxy)carbonothioylsulfanyl acetate
  • Methyl (methoxycarbonothioyl)sulfanyl acetate
  • Methyl (ethoxycarbonothioyl)sulfanyl acetate
  • Methyl (isopropoxycarbonothioyl)sulfanyl acetate

Uniqueness

methyl 2-(4-methoxyphenoxy)acetate is unique due to its specific combination of a methoxy group and an ester group attached to the phenoxyacetic acid backbone. This structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

methyl 2-(4-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-8-3-5-9(6-4-8)14-7-10(11)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXSJYBBILQLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60229836
Record name Acetic acid, (4-methoxyphenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79704-02-2
Record name Acetic acid, (4-methoxyphenoxy)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079704022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (4-methoxyphenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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